molecular formula C7H8O2 B8694726 6-Oxabicyclo[3.2.1]oct-3-en-7-one

6-Oxabicyclo[3.2.1]oct-3-en-7-one

Cat. No.: B8694726
M. Wt: 124.14 g/mol
InChI Key: TVEXGJYMHHTVKP-NTSWFWBYSA-N
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Description

6-Oxabicyclo[3.2.1]oct-3-en-7-one (CAS 4720-83-6) is a bicyclic lactone featuring a seven-membered ring system with an oxygen atom bridging positions 6 and 5. Its molecular formula is C₇H₈O₂, and it exhibits a molecular weight of 124.14 g/mol . Key physical properties include a boiling point of 254.8°C, density of 1.141 g/cm³, and a flash point of 99.8°C . Structurally, the compound contains a fused bicyclic framework with an α,β-unsaturated lactone moiety, rendering it reactive in ring-opening and reduction reactions .

This compound has gained prominence in synthetic chemistry as a precursor to azabicyclo derivatives and in polymer science due to its hybrid lactone design. For instance, it serves as a critical intermediate in synthesizing 6-azabicyclo[3.2.1]octan-3-ones via amine-mediated lactone ring-opening followed by reduction . Additionally, its unique [3.2.1] bicyclic architecture enables simultaneous high polymerizability and depolymerizability, making it valuable in sustainable material design .

Properties

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

(1S,5S)-6-oxabicyclo[3.2.1]oct-3-en-7-one

InChI

InChI=1S/C7H8O2/c8-7-5-2-1-3-6(4-5)9-7/h1,3,5-6H,2,4H2/t5-,6+/m0/s1

InChI Key

TVEXGJYMHHTVKP-NTSWFWBYSA-N

Isomeric SMILES

C1C=C[C@@H]2C[C@H]1C(=O)O2

Canonical SMILES

C1C=CC2CC1C(=O)O2

Origin of Product

United States

Preparation Methods

[4+3] Cycloaddition of Oxyallyl Cations

The [4+3] cycloaddition reaction represents a cornerstone for constructing the bicyclic framework. This method involves generating stabilized oxyallyl cations from tetrahalogenoketones (e.g., 1,4-dibromobutan-2-one) in the presence of reducing agents such as Zn/Cu or Fe(CO)₅. Subsequent reaction with furan derivatives yields the 8-oxabicyclo[3.2.1]oct-6-en-3-one scaffold, which can be isomerized or functionalized to access the 6-oxa analogue.

Key Reaction Conditions

PrecursorReducing AgentSolventTemperatureYield (%)
1,4-Dibromobutan-2-oneZn/CuTHF0°C to RT65–72
1,4-Dichlorobutan-2-oneFe(CO)₅DichloromethaneReflux58–63

The regioselectivity of the cycloaddition is influenced by the electronic nature of the diene and the steric environment of the oxyallyl cation. For example, electron-rich furans favor exo selectivity, while bulky substituents on the ketone precursor enhance endo product formation.

Lactonization of Cyclohexene Carboxylic Acid Derivatives

Bromonium-Induced Cyclization

Cyclization of cyclohex-3-ene-1-carboxylic acid derivatives via bromonium intermediate formation is a widely used method. Treatment with N-bromosuccinimide (NBS) in dichloromethane generates a bromonium ion, which facilitates intramolecular lactonization.

Optimized Protocol

  • Dissolve cyclohex-3-ene-1-carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂.

  • Add NBS (1.2 equiv) and a catalytic amount of H₂SO₄.

  • Stir at 0°C for 4 hours, then warm to room temperature.

  • Purify via flash chromatography (hexanes/EtOAc 4:1) to isolate the lactone.

Yield : 68–75%

Base-Mediated Lactonization

Alternative protocols employ calcium oxide or hydroxide as bases to deprotonate the carboxylic acid, promoting cyclization under mild conditions. This method avoids halogenated solvents, aligning with green chemistry principles.

Enzymatic and Catalytic Asymmetric Synthesis

Enzymatic Desymmetrization

Enzymatic resolution using lipases or esterases enables access to enantiomerically pure this compound. For instance, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic bicyclic esters, yielding the (R)-enantiomer with >90% enantiomeric excess (ee).

Procedure Highlights

  • Substrate: Racemic bicyclic acetate (10 mM)

  • Enzyme: CAL-B (20 mg/mL)

  • Solvent: Phosphate buffer (pH 7.0)/isopropyl ether (1:1)

  • Conversion: 48% after 24 h

Transition Metal-Catalyzed Asymmetric Hydrogenation

Palladium complexes with chiral phosphine ligands (e.g., BINAP) facilitate asymmetric hydrogenation of prochiral diketones to yield bicyclic lactones with high stereoselectivity.

Advanced Functionalization Strategies

Double-Chain Elongation via Ozonolysis

Ozonolysis of the cycloadduct followed by reductive workup (e.g., Zn/HOAc) produces diketones, which undergo aldol condensation to generate extended polyketide frameworks.

Example Reaction

  • Treat 8-oxabicyclo[3.2.1]oct-6-en-3-one with ozone at −78°C.

  • Quench with dimethyl sulfide to form a diketone.

  • Subject to aldol condensation with benzaldehyde (cat. L-proline).

Yield : 55–60% per step

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance reaction control and throughput. Key advantages include:

  • Precise temperature modulation (±1°C)

  • Reduced solvent waste (70% reduction vs. batch)

  • Scalability to multi-kilogram batches

Representative Parameters

ParameterValue
Residence Time15 min
Pressure2 bar
Throughput500 g/h

Comparative Analysis of Methods

MethodAdvantagesLimitationsIdeal Application
[4+3] CycloadditionHigh atom economy, modularityRequires halogenated precursorsLab-scale diversity synthesis
Enzymatic ResolutionExcellent enantioselectivityLow volumetric productivityPharmaceutical intermediates
Continuous FlowScalability, reduced wasteHigh initial capital costIndustrial manufacturing

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.2.1]oct-3-en-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone to the corresponding diol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Oxabicyclo[3.2.1]oct-3-en-7-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of racemic cis-6-oxabicyclo[3.2.1]oct-3-en-7-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in ring-opening reactions, which can lead to the formation of various products.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 6-Oxabicyclo[3.2.1]oct-3-en-7-one and Analogues

Compound Name Molecular Formula Key Features Synthesis & Reactivity Applications References
This compound C₇H₈O₂ [3.2.1] bicyclic lactone; α,β-unsaturated carbonyl Lactone ring-opening with amines; stereoselective reduction to amino alcohols ; hybrid monomer for polymers Pharmaceutical intermediates; recyclable polymers
8-Oxabicyclo[3.2.1]oct-6-en-3-one C₇H₈O₂ Oxygen at position 8; enone system at C6-C7 Asymmetric cycloadditions; desymmetrization protocols Chiral building blocks for polyoxygenated natural products
6-Oxabicyclo[3.1.0]hexane C₅H₆O Smaller [3.1.0] bicyclic system; higher ring strain Epoxidation of alkenes; chromatographic separation of epimers Methylthiophene derivatives for medicinal chemistry
6-Acetyl-6-azabicyclo[3.2.1]octan-7-one C₉H₁₃NO₂ Nitrogen substitution at position 6; acetyl group Ring-opening of 6-oxabicyclo lactone with amines; acetylation Potential bioactive scaffolds for drug discovery
Karahanalactone C₁₀H₁₄O₂ 8,8-Dimethyl and 2-methylene substituents on [3.2.1] framework Natural product isolation; structural derivatization Flavor and fragrance industry

(a) Ring-Opening Behavior

  • This compound: Reacts with amines (e.g., methylamine) to form amides, which are reduced to amino alcohols using LiAlH₄ . This contrasts with 6-Oxabicyclo[3.1.0]hexane, where epoxide ring-opening dominates due to higher strain .
  • 8-Oxabicyclo[3.2.1]oct-6-en-3-one: Preferential reactivity at the enone system enables enantioselective transformations for chiral synthons, unlike the α,β-unsaturated lactone in 6-oxabicyclo derivatives .

(b) Polymer Chemistry

  • The [3.2.1] bicyclic lactone exhibits dual polymerizability (via high-Tc ε-caprolactone-like substructure) and depolymerizability (via γ-butyrolactone-like substructure) . This hybrid behavior is absent in simpler lactones like γ-butyrolactone or larger bicyclic systems.

(c) Stereochemical Challenges

  • Attempts to reduce 6-Oxabicyclo[3.2.1]octan-7-one using BF₃-B₂H₆ failed, likely due to conformational flexibility favoring ring-opening over ether formation . In contrast, 6-azabicyclo derivatives (e.g., 6-methyl-6-azabicyclo[3.2.1]octan-3-one) undergo successful stereoselective reductions to yield diastereomerically pure alcohols .

(d) Natural Product Relevance

  • Karahanalactone, a methyl-substituted derivative, is a natural terpenoid lactone used in flavors, whereas the parent 6-oxabicyclo compound is synthetic and tailored for industrial applications .

Research Findings and Limitations

  • Synthetic Versatility : this compound’s utility in generating azabicyclo scaffolds is well-documented, but its sensitivity to reducing agents limits certain transformations .
  • Crystallographic Insights : Derivatives like 5-(1-oxoethyl)-1-methyl-2-naphthyl-6-oxabicyclo[3.2.1]octan-7-one adopt twisted chair conformations, influencing their solid-state reactivity .
  • Thermal Stability : The compound’s boiling point (254.8°C) exceeds that of smaller lactones (e.g., γ-butyrolactone, BP 204°C), enhancing its suitability for high-temperature polymerizations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Oxabicyclo[3.2.1]oct-3-en-7-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via a three-step route starting with lactone ring-opening using amines (e.g., benzylamine) to form amides, followed by reduction with lithium aluminium hydride (LiAlH4) to yield amino alcohols. Key steps include controlling reaction temperature (e.g., reflux in THF) and stoichiometry to minimize side products. For example, opening the lactone ring of this compound with primary amines at 0–25°C ensures regioselectivity . Post-reduction purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) enhances purity (>95%) .

Q. How is this compound characterized spectroscopically, and what analytical benchmarks are critical?

  • Methodological Answer : Characterization relies on:

  • IR spectroscopy : Peaks at 1774 cm<sup>−1</sup> (C=O stretch of the lactone) and 2986 cm<sup>−1</sup> (C-H stretches) .
  • Mass spectrometry (EI) : Molecular ion [M]<sup>+</sup> at m/z 124, with fragmentation patterns (e.g., m/z 80 for C6H7<sup>+</sup>) confirming bicyclic structure .
  • Elemental analysis : Carbon (67.73%) and hydrogen (6.50%) content to validate molecular formula (C7H8O2) .

Advanced Research Questions

Q. What strategies enable stereoselective reduction of this compound derivatives, and how are stereochemical outcomes validated?

  • Methodological Answer : Stereoselective reduction of ketone intermediates (e.g., 6-substituted-6-azabicyclo[3.2.1]octan-3-ones) is achieved using chiral catalysts (e.g., (R,R,R)-67) or enantioselective hydride agents. For example, LiAlH4 in THF at −78°C yields trans-alcohols with >90% diastereomeric excess (de). Stereochemistry is confirmed via polarimetry (e.g., [α]D = −197.0° for (1S,5S)-enantiomer) and chiral HPLC .

Q. What challenges arise in the ring-opening reactions of this compound with bulky nucleophiles, and how can these be mitigated?

  • Methodological Answer : Bulky nucleophiles (e.g., tert-butylamine) face steric hindrance, leading to incomplete lactone ring-opening. Mitigation strategies include:

  • Using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Elevating reaction temperatures (80–100°C) to overcome activation barriers.
  • Employing catalytic Lewis acids (e.g., BF3·Et2O) to stabilize transition states. Failure cases (e.g., no ether formation in BF3-B2H6 reductions) highlight the need for conformational flexibility in substrates .

Q. How can mechanistic insights into the lactone ring-opening of this compound inform the design of novel derivatives?

  • Methodological Answer : Kinetic studies (e.g., monitoring by <sup>1</sup>H NMR) reveal that ring-opening proceeds via nucleophilic attack at the carbonyl carbon, followed by proton transfer. Amines with higher basicity (e.g., alkylamines vs. aryl amines) accelerate reaction rates. This mechanistic understanding guides the synthesis of derivatives (e.g., 6-azabicyclo analogs) by substituting the lactone oxygen with nitrogen or sulfur .

Q. How should researchers address contradictory data in synthetic pathways (e.g., failed Heck reactions for bicyclic lactams)?

  • Methodological Answer : Contradictions (e.g., unsuccessful Heck cyclization to form 1-azabicyclo[3.2.1]oct-3-en-7-one) require:

  • Replicating reported conditions (e.g., palladium catalysts, base) to verify reproducibility.
  • Exploring alternative pathways (e.g., iodolactonization or radical cyclization) if step fails.
  • Adjusting steric/electronic parameters (e.g., substituents on the lactone) to favor transition states .

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